

Physicochemical Properties of Deschlorohaloperidol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Deschlorohaloperidol

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Introduction

Deschlorohaloperidol is a chemical compound closely related to the well-known antipsychotic drug, Haloperidol. As a significant impurity and metabolite, understanding its physicochemical properties is crucial for drug development, quality control, and pharmacological assessment. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Deschlorohaloperidol**, including its chemical identity, and available data on its physical and chemical properties. Where specific experimental data for **Deschlorohaloperidol** is not readily available, this guide provides general experimental protocols for the determination of these properties, drawing comparisons with its parent compound, Haloperidol, where relevant.

Chemical Identity

A clear definition of the molecule is fundamental. The basic chemical identifiers for **Deschlorohaloperidol** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one	[1] [2]
Synonyms	Dechloro Haloperidol, Haloperidol Impurity B	[1] [2]
CAS Number	3109-12-4	[1] [2]
Chemical Formula	C21H24FNO2	[1]
Molecular Weight	341.42 g/mol	[1]
Canonical SMILES	<chem>C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F</chem>	N/A
InChI Key	JXJQSANOENPCHN-UHFFFAOYSA-N	N/A

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of **Deschlorohaloperidol**. It is important to note that specific experimental data for some of these properties are limited in publicly accessible literature. In such cases, the table indicates that the data is not available. For comparative purposes, experimentally determined values for Haloperidol are provided where available.

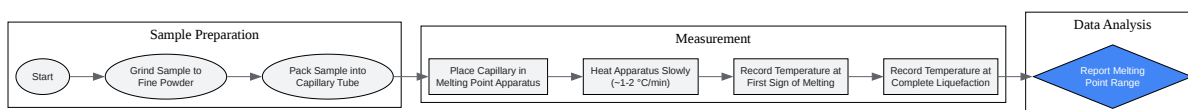
Property	Deschlorohaloperidol	Haloperidol	Source (Haloperidol)
Melting Point	Data not available	151.5 - 152 °C	[3]
Boiling Point	Data not available	Data not available	N/A
Solubility	Data not available	Sparingly soluble in water; Soluble in dilute acids, chloroform, methanol, acetone	[4]
pKa	Data not available	~8.3	[3]
logP	Data not available	3.2 - 4.26	[5]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. As specific experimental protocols for **Deschlorohaloperidol** are not widely published, this section outlines standard, validated methods for determining the key properties listed above.

Melting Point Determination (Capillary Method)

This protocol describes a common laboratory method for determining the melting point of a solid organic compound.

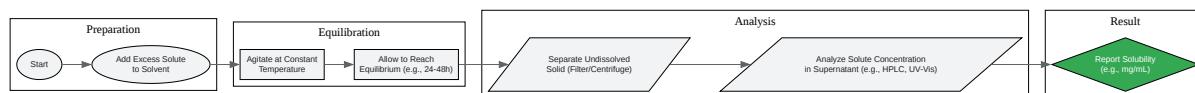


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Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in a given solvent.

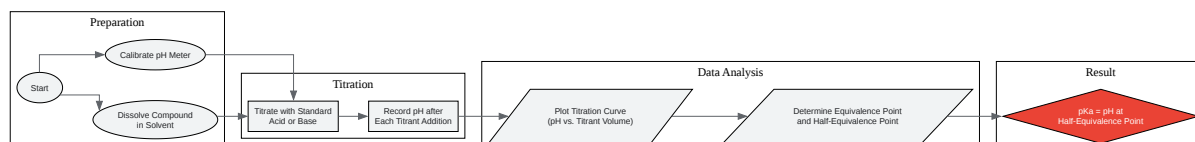


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Figure 2: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.

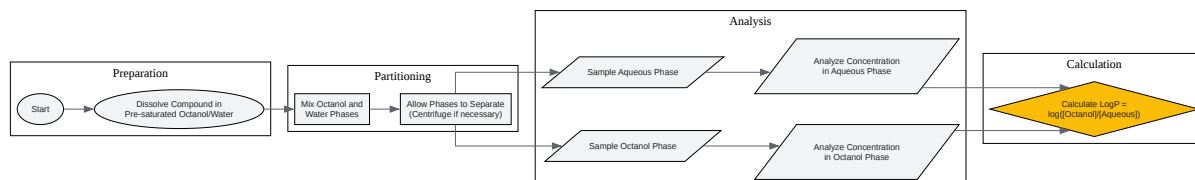


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Figure 3: Workflow for pKa Determination.

LogP Determination (Shake-Flask Method)

This protocol outlines the determination of the octanol-water partition coefficient (LogP), a measure of lipophilicity.



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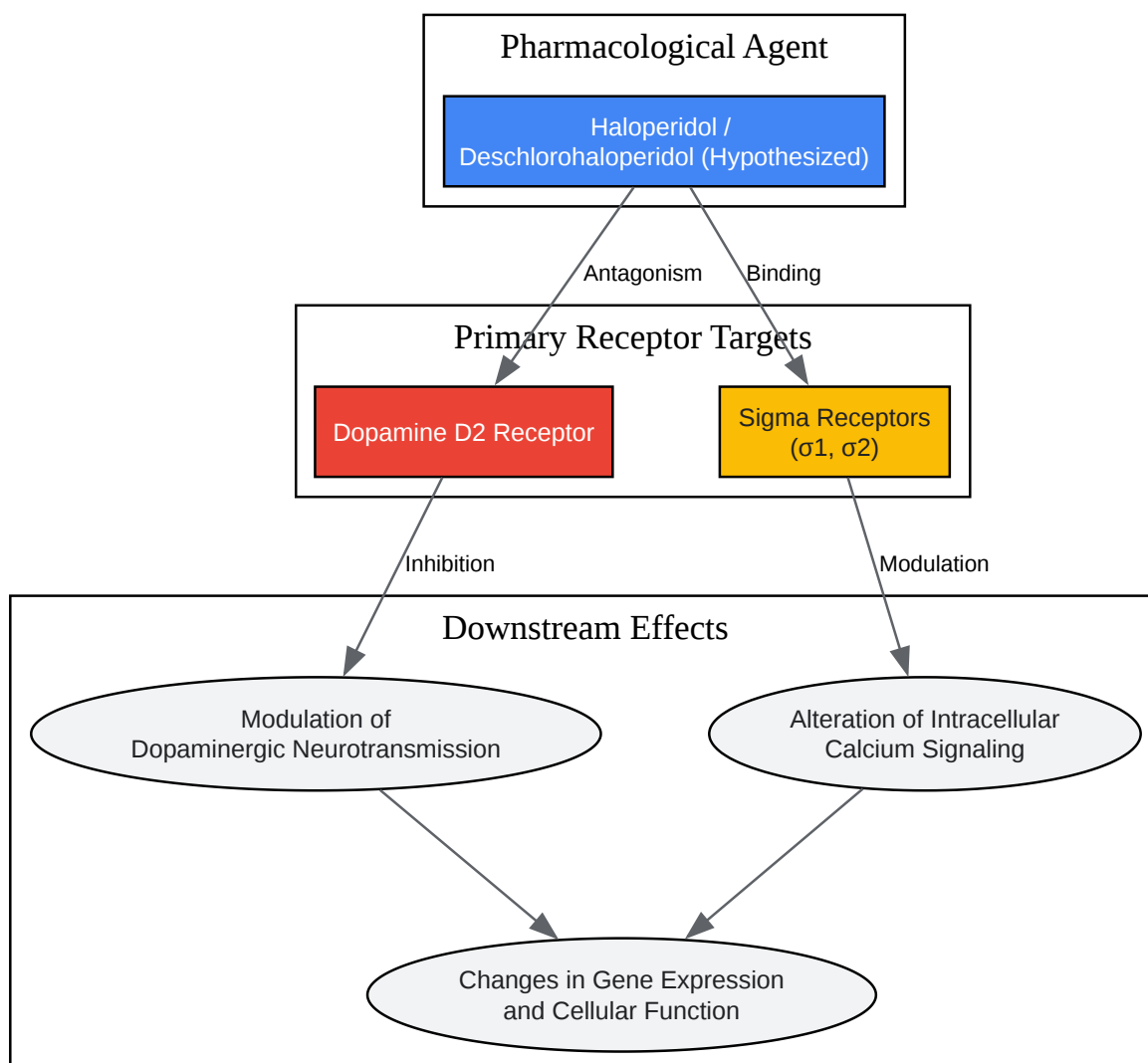
Figure 4: Workflow for LogP Determination.

Signaling Pathways

Direct studies on the signaling pathways specifically modulated by **Deschlorohaloperidol** are not extensively reported in the literature. However, given its structural similarity to Haloperidol, it is plausible that it interacts with similar biological targets, primarily the dopamine and sigma receptors. Haloperidol is a potent antagonist of the dopamine D2 receptor and also exhibits high affinity for sigma-1 and sigma-2 receptors.[6][7] The interaction of Haloperidol with these receptors is central to its antipsychotic effects and also contributes to its side-effect profile.

The metabolism of Haloperidol can lead to the formation of various compounds, including reduced haloperidol, which has been shown to interact with sigma receptors.[8][9] While **Deschlorohaloperidol** is a distinct impurity, its potential interaction with these pathways warrants investigation in drug development and safety assessment.

Below is a simplified representation of the primary signaling pathway of Haloperidol, which may serve as a hypothetical model for investigating the pharmacological activity of **Deschlorohaloperidol**.



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Figure 5: Hypothesized Signaling Pathway for **Deschlorohaloperidol**.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of **Deschlorohaloperidol**. While foundational data such as its chemical formula and molecular weight are well-established, a notable gap exists in the public domain regarding experimentally determined values for properties like melting point, boiling point, solubility, pKa, and logP. The provided standard experimental protocols offer a framework for obtaining this critical data. Furthermore, while direct evidence is lacking, the structural relationship to

Haloperidol suggests potential interactions with dopamine and sigma receptor signaling pathways, which should be a key consideration for further research. A comprehensive understanding of these physicochemical and pharmacological characteristics is indispensable for the safe and effective development of any pharmaceutical product containing Haloperidol.

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